molecular formula C9H19N3O B2548935 1-[3-(Dimethylamino)propyl]-3-methylimidazolidin-2-one CAS No. 1895295-42-7

1-[3-(Dimethylamino)propyl]-3-methylimidazolidin-2-one

Cat. No.: B2548935
CAS No.: 1895295-42-7
M. Wt: 185.271
InChI Key: KXHJDCUHKHZUBO-UHFFFAOYSA-N
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Description

1-[3-(Dimethylamino)propyl]-3-methylimidazolidin-2-one is a chemical building block of significant interest in advanced organic synthesis and medicinal chemistry research. This compound features a polar imidazolidinone core, a structural motif known for high thermal and chemical stability and excellent solvating power , appended with a flexible dimethylaminopropyl chain. This unique architecture suggests potential utility as a multifunctional intermediate or a specialized polar aprotic solvent in complex reaction systems. Researchers can investigate its application in facilitating nucleophilic substitution reactions, such as the synthesis of ethers, amines, and fluorinated compounds, where its structure may promote higher yields and purity by solvating cations and accelerating anionic nucleophilic processes . In drug discovery, the molecule serves as a key precursor for constructing more complex pharmacologically active agents. The imidazolidinone ring is a privileged scaffold in medicinal chemistry, and its incorporation into larger molecules can be explored for developing novel antibiotics, particularly focusing on derivatives like oxazolidinones which are known for their antibiotic activity . The tertiary amine group within the propyl chain offers a site for further functionalization or may contribute to the solubility and bioavailability of candidate molecules. This compound is strictly For Research Use Only.

Properties

IUPAC Name

1-[3-(dimethylamino)propyl]-3-methylimidazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-10(2)5-4-6-12-8-7-11(3)9(12)13/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHJDCUHKHZUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C1=O)CCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1895295-42-7
Record name 1-[3-(dimethylamino)propyl]-3-methylimidazolidin-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Dimethylamino)propyl]-3-methylimidazolidin-2-one typically involves the reaction of dimethylaminopropylamine with methylimidazolidinone under controlled conditions. The process may include steps such as:

    Reaction of Dimethylaminopropylamine with Methylimidazolidinone: This step involves the nucleophilic attack of the amine group on the carbonyl carbon of methylimidazolidinone.

    Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Dimethylamino)propyl]-3-methylimidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted imidazolidinones.

Scientific Research Applications

Scientific Research Applications

1-[3-(Dimethylamino)propyl]-3-methylimidazolidin-2-one has a broad range of applications:

Chemistry

  • Reagent in Organic Synthesis: Used in various synthetic pathways due to its unique structure.
  • Catalysis: Acts as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.

Biology

  • Enzyme Mechanism Studies: Investigated for its role in enzyme inhibition and protein interactions.
  • Cellular Signaling Modulation: Interacts with cellular receptors, influencing signal transduction pathways.

Medicine

  • Drug Development: Explored as a building block for pharmaceuticals targeting metabolic disorders and other conditions.
  • Therapeutic Potential: Studied for its effects on insulin sensitivity and cognitive enhancement.

Industry

  • Polymer Production: Utilized in creating polymers, coatings, and adhesives due to its chemical properties.

This compound exhibits significant biological activity:

Pharmacological Applications

  • Diabetes Management: Inhibition of 11β-HSD1 aids in blood glucose control.
  • Cognitive Function Improvement: Potential benefits observed in memory enhancement studies.
  • Anti-inflammatory Effects: Modulation of glucocorticoids may alleviate inflammatory conditions.

Study on Metabolic Effects

A study demonstrated that derivatives similar to this compound significantly reduced blood glucose levels in diabetic models, indicating their potential as therapeutic agents for diabetes management.

Cognitive Function Improvement

Research involving aged rat models indicated that compounds within this class improved memory and learning capabilities, suggesting a role in enhancing cognitive functions through glucocorticoid modulation.

Mechanism of Action

The mechanism of action of 1-[3-(Dimethylamino)propyl]-3-methylimidazolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Core Structure Substituents Key Functional Groups Applications/Relevance Reference
1-[3-(Dimethylamino)propyl]-3-methylimidazolidin-2-one Imidazolidin-2-one 1: 3-(Dimethylamino)propyl; 3: Methyl Tertiary amine, carbonyl Carbodiimide coupling, urea synthesis
1,3-Dimethylimidazolidin-2-one Imidazolidin-2-one 1: Methyl; 3: Methyl Carbonyl Solvent, intermediate in polymer synthesis
1-(2-Aminoethyl)imidazolidin-2-one Imidazolidin-2-one 1: 2-Aminoethyl Primary amine, carbonyl Potential ligand for metal coordination
3-[3-(Dimethylamino)propyl]-2-thioxoimidazolidin-4-one Imidazolidin-4-one 3: 3-(Dimethylamino)propyl; 2: Thioxo Thione, tertiary amine Enhanced nucleophilicity for sulfur-based reactions
1-[3-(Dimethylamino)propyl]imidazolidine-2,4,5-trione hydrochloride Imidazolidine-2,4,5-trione 1: 3-(Dimethylamino)propyl; 4,5: Oxo Multiple carbonyls, hydrochloride salt Electron-deficient scaffold for electrophilic reactions
Cabergoline (partial structure: 1-[3-(dimethylamino)propyl]-3-ethylurea) Urea 1: 3-(Dimethylamino)propyl; 3: Ethyl Urea, tertiary amine Dopamine agonist (pharmaceutical use)

Key Differences and Implications

Solubility and Reactivity: The dimethylamino group in the target compound enhances solubility in polar solvents compared to 1,3-dimethylimidazolidin-2-one, which lacks ionizable groups . The thioxo group in 3-[3-(dimethylamino)propyl]-2-thioxoimidazolidin-4-one increases nucleophilicity, making it more reactive toward electrophiles than the carbonyl-containing analogs .

Biological Activity: Cabergoline’s urea moiety and dimethylamino propyl group enable receptor binding, highlighting the importance of tertiary amines in pharmacophores. This contrasts with the target compound’s primary role as a synthetic reagent .

Electronic Effects :

  • The trione derivative (imidazolidine-2,4,5-trione) exhibits electron deficiency due to multiple carbonyls, favoring reactions with nucleophiles, whereas the target compound’s single carbonyl allows for reversible hydrogen bonding .

Biological Activity

1-[3-(Dimethylamino)propyl]-3-methylimidazolidin-2-one is a compound with significant biological activity, particularly in pharmacological applications. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

  • Molecular Formula : C8H16N4O
  • Molecular Weight : 172.24 g/mol
  • Structure : The compound features a five-membered imidazolidinone ring, which is crucial for its biological activity.

The compound acts primarily as an inhibitor of specific enzymes involved in metabolic processes. For instance, it has been identified as a potential inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , which plays a critical role in the conversion of inactive cortisone into active cortisol. This inhibition can lead to increased insulin sensitivity and reduced glucose production in the liver, making it a candidate for treating Type 2 diabetes and related metabolic disorders .

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit selective inhibition of 11β-HSD1:

  • Inhibition Mechanism : By blocking this enzyme, the compound may lower local concentrations of cortisol, which is linked to various metabolic syndromes .

Pharmacological Applications

The compound has shown promise in several therapeutic areas:

  • Diabetes Management : Inhibiting 11β-HSD1 can help manage blood glucose levels and improve insulin sensitivity .
  • Cognitive Enhancement : Some studies suggest potential benefits in cognitive function, particularly in age-related impairments .
  • Anti-inflammatory Effects : The modulation of glucocorticoids may provide anti-inflammatory benefits, useful in conditions like arthritis .

Study on Metabolic Effects

A study explored the effects of similar imidazolidinone derivatives on glucose metabolism in diabetic models. The results demonstrated that these compounds significantly reduced blood glucose levels and improved insulin sensitivity in obese mice, indicating their potential as therapeutic agents for diabetes .

Cognitive Function Improvement

Another investigation assessed the cognitive effects of this class of compounds in aged rats. The findings suggested improvements in memory and learning capabilities, supporting the hypothesis that 11β-HSD1 inhibition may enhance cognitive functions by modulating glucocorticoid levels .

Data Summary

Parameter Value
Molecular FormulaC8H16N4O
Molecular Weight172.24 g/mol
Target Enzyme11β-Hydroxysteroid Dehydrogenase
Therapeutic AreasDiabetes, Cognitive Impairment
Biological EffectsInsulin Sensitivity Improvement

Q & A

Basic: How can researchers optimize the synthesis of 1-[3-(Dimethylamino)propyl]-3-methylimidazolidin-2-one to improve yield and purity?

Methodological Answer:
To optimize synthesis, employ statistical Design of Experiments (DoE) to systematically evaluate variables such as reaction temperature, solvent polarity, catalyst loading, and reaction time. For example:

  • Use full factorial designs to screen critical parameters .
  • Apply response surface methodology (RSM) to identify optimal conditions for yield and purity .
  • Purification techniques like recrystallization (using polar aprotic solvents) or column chromatography (silica gel with gradient elution) can enhance purity. Reference spectral libraries (e.g., PubChem) to confirm structural integrity .

Advanced: How can computational methods be integrated into reaction design for derivatives of this compound?

Methodological Answer:
Adopt the ICReDD framework , which combines quantum chemical calculations, reaction path searching, and machine learning to predict feasible reaction pathways:

  • Use density functional theory (DFT) to model transition states and intermediate stability .
  • Implement automated reaction network generation tools (e.g., RMG-Py) to explore regioselectivity and side reactions .
  • Validate predictions with small-scale experiments, creating a feedback loop to refine computational models .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry. Compare chemical shifts with structurally analogous imidazolidinones .
  • Infrared (IR) Spectroscopy: Identify carbonyl (C=O) and amine (N-H) stretches in the 1650–1750 cm1^{-1} and 3200–3400 cm1^{-1} ranges, respectively .
  • X-ray Crystallography: Resolve solid-state conformation and hydrogen-bonding networks (e.g., C=O\cdotsH-N interactions) .

Advanced: How can researchers resolve contradictions in spectral data interpretation for this compound?

Methodological Answer:

  • Perform multi-technique validation : Cross-reference NMR, IR, and mass spectrometry data to confirm functional groups .
  • Use computational validation : Simulate NMR spectra (e.g., via Gaussian or ACD/Labs) and compare with experimental results .
  • Investigate solvent effects or tautomerism (e.g., keto-enol equilibria) that may alter spectral profiles .

Basic: What are key considerations in designing a reaction mechanism study for this compound?

Methodological Answer:

  • Kinetic Analysis: Monitor reaction progress via in-situ techniques (e.g., ReactIR) to detect intermediates .
  • Isotopic Labeling: Use 15N^{15}N- or 2H^{2}H-labeled reagents to track nitrogen or hydrogen migration .
  • Trapping Intermediates: Add radical scavengers (e.g., TEMPO) or nucleophiles to isolate transient species .

Advanced: What methodologies are used to analyze hydrogen bonding and molecular interactions in its solid-state structure?

Methodological Answer:

  • X-ray Crystallography: Determine bond lengths and angles to map intermolecular interactions (e.g., N-H\cdotsO=C) .
  • Hirshfeld Surface Analysis: Quantify contact contributions (e.g., H\cdotsH, C\cdotsH) using CrystalExplorer .
  • DFT-Based Energy Calculations: Assess stabilization energies of hydrogen-bonded dimer configurations .

Basic: How to assess the stability of this compound under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-MS .
  • Accelerated Stability Testing: Use Arrhenius modeling to predict shelf life under standard conditions .

Advanced: How can machine learning improve the prediction of biological activity for derivatives of this compound?

Methodological Answer:

  • Train QSAR Models : Use descriptors like logP, polar surface area, and H-bonding capacity from PubChem data .
  • Apply Deep Learning : Utilize graph neural networks (GNNs) to predict binding affinity against target proteins (e.g., kinases) .
  • Validate with in vitro assays (e.g., enzyme inhibition) to refine model accuracy .

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